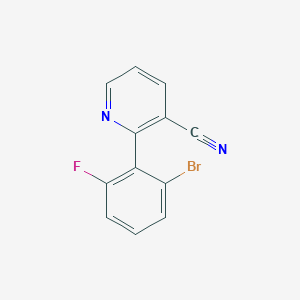

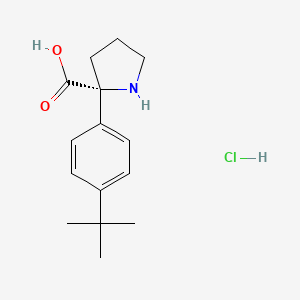

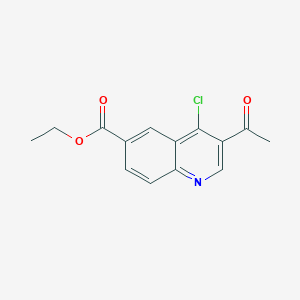

![molecular formula C15H8F3N3 B11843245 3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile](/img/structure/B11843245.png)

3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(6-(Trifluorometil)pirazolo[1,5-a]piridin-2-il)benzonitrilo es un compuesto que pertenece a la clase de pirazolo[1,5-a]piridinas. Estos compuestos son conocidos por sus significativas propiedades biológicas y químicas, lo que los hace valiosos en diversos campos como la química medicinal, la ciencia de los materiales y la síntesis orgánica. La presencia de un grupo trifluorometilo aumenta la estabilidad y la reactividad del compuesto, lo que lo convierte en un tema de interés para los investigadores.

Métodos De Preparación

La síntesis de 3-(6-(Trifluorometil)pirazolo[1,5-a]piridin-2-il)benzonitrilo involucra varios pasos. Un método común incluye la cicloadición de N-imina de piridina con 6-alquil-4-oxohex-5-inoatos seguido de condensación con hidracina . Otro enfoque involucra el tratamiento de piridinas fluoradas con reactivos apropiados para introducir el grupo trifluorometilo . Los métodos de producción industrial a menudo utilizan estas rutas sintéticas, pero a mayor escala, asegurando un alto rendimiento y pureza.

Análisis De Reacciones Químicas

3-(6-(Trifluorometil)pirazolo[1,5-a]piridin-2-il)benzonitrilo experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede ser oxidado usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el hidruro de aluminio y litio.

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

3-(6-(Trifluorometil)pirazolo[1,5-a]piridin-2-il)benzonitrilo tiene varias aplicaciones de investigación científica:

Química medicinal: Se utiliza como un andamio para diseñar inhibidores que se dirigen a enzimas o receptores específicos, como los inhibidores de CDK2 para el tratamiento del cáncer.

Ciencia de los materiales: Las propiedades fotofísicas del compuesto lo hacen útil en el desarrollo de sondas fluorescentes y dispositivos orgánicos emisores de luz.

Investigación biológica: Se emplea en el estudio de procesos e interacciones celulares debido a su capacidad de actuar como un agente quelante para iones.

Mecanismo De Acción

El mecanismo de acción de 3-(6-(Trifluorometil)pirazolo[1,5-a]piridin-2-il)benzonitrilo involucra su interacción con objetivos moleculares específicos. Por ejemplo, como un inhibidor de CDK2, se une al sitio activo de la enzima, evitando su interacción con la ciclina A2, lo que inhibe la progresión del ciclo celular e induce la apoptosis en las células cancerosas . El grupo trifluorometilo mejora su afinidad de unión y selectividad.

Comparación Con Compuestos Similares

Compuestos similares a 3-(6-(Trifluorometil)pirazolo[1,5-a]piridin-2-il)benzonitrilo incluyen otros derivados de pirazolo[1,5-a]piridina como las pirazolo[1,5-a]pirimidinas . Estos compuestos comparten una estructura central similar, pero difieren en sus sustituyentes, lo que puede afectar significativamente su actividad biológica y propiedades químicas. La presencia del grupo trifluorometilo en 3-(6-(Trifluorometil)pirazolo[1,5-a]piridin-2-il)benzonitrilo lo hace único al mejorar su estabilidad y reactividad en comparación con otros derivados.

Conclusión

3-(6-(Trifluorometil)pirazolo[1,5-a]piridin-2-il)benzonitrilo es un compuesto versátil con aplicaciones significativas en varios campos científicos. Su estructura química y propiedades únicas lo convierten en una herramienta valiosa para los investigadores en química medicinal, ciencia de los materiales e investigación biológica.

Propiedades

Fórmula molecular |

C15H8F3N3 |

|---|---|

Peso molecular |

287.24 g/mol |

Nombre IUPAC |

3-[6-(trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl]benzonitrile |

InChI |

InChI=1S/C15H8F3N3/c16-15(17,18)12-4-5-13-7-14(20-21(13)9-12)11-3-1-2-10(6-11)8-19/h1-7,9H |

Clave InChI |

MCQJTRYFUGAPBG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)C2=NN3C=C(C=CC3=C2)C(F)(F)F)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

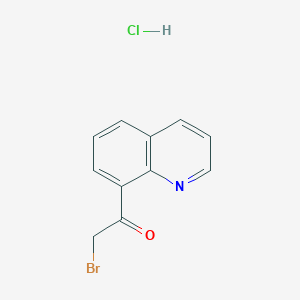

![2,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B11843187.png)

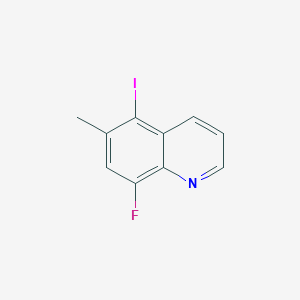

![5,8-Di(methanesulfonyl)-5,8-diazaspiro[2.6]nonane](/img/structure/B11843210.png)

![4-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11843235.png)